1,3-Dimethoxypropan-2-amine

Catalog No.
S713628
CAS No.
78531-29-0
M.F
C5H13NO2
M. Wt
119.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxypropan-2-amine

CAS Number

78531-29-0

Product Name

1,3-Dimethoxypropan-2-amine

IUPAC Name

1,3-dimethoxypropan-2-amine

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

InChI

InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3

InChI Key

DSZCUJHVOLGWBO-UHFFFAOYSA-N

SMILES

COCC(COC)N

Canonical SMILES

COCC(COC)N

The exact mass of the compound 1,3-Dimethoxypropan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dimethoxypropan-2-amine (CAS 78531-29-0) is a specialized aliphatic amine characterized by a central primary amine flanked by two methoxymethyl groups. Functioning as a fully O-methylated analog of serinol, it provides the structural framework of a branched, short-chain PEG-like linker while maintaining a low molecular weight of 119.16 g/mol. In procurement and process chemistry, this compound is utilized as a bifunctional building block that introduces dual hydrogen-bond acceptors and tunable lipophilicity into pharmaceutical active pharmaceutical ingredients (APIs), PROTAC degraders, and modified peptides. Its symmetrical, achiral nature and lack of free hydroxyl groups make it a highly efficient precursor for N-alkylation and amidation reactions, streamlining synthetic workflows by eliminating the need for complex protecting group strategies typically required for polyol amines [1].

Substituting 1,3-dimethoxypropan-2-amine with closely related analogs introduces significant workflow and regulatory liabilities in scale-up environments. Using the unmethylated parent compound, serinol (1,3-dihydroxypropan-2-amine), necessitates multiple protection and deprotection steps to prevent unwanted O-acylation or O-alkylation during cross-coupling, reducing overall yield and increasing process mass intensity [1]. Conversely, substituting with isomeric acetals like 1,1-dimethoxypropan-2-amine introduces a chiral center, yielding a racemic mixture that requires costly chiral resolution or enantioselective synthesis to meet strict API stereopurity standards . Furthermore, replacing it with simple aliphatic amines like isopropylamine strips the molecule of its dual hydrogen-bond acceptors, which are critical for target engagement in GPCR and ion channel ligands, resulting in a documented loss of binding affinity and pharmacokinetic viability[2].

Elimination of Chiral Resolution Bottlenecks

In the synthesis of complex heterocyclic APIs, the choice of amine building block dictates the downstream purification requirements. 1,3-Dimethoxypropan-2-amine possesses a plane of symmetry, rendering it achiral. In contrast, its structural isomer 1,1-dimethoxypropan-2-amine contains a stereocenter at the alpha-carbon. Utilizing the 1,1-isomer in library synthesis yields a 50:50 racemic mixture of diastereomers upon coupling with a chiral core, necessitating preparative chiral HPLC or fractional crystallization. This typically results in a >50% yield loss of the desired enantiomer . By procuring the symmetrical 1,3-dimethoxypropan-2-amine, process chemists bypass chiral resolution entirely, ensuring 100% atom economy regarding stereocenters during the amine coupling step [1].

Evidence DimensionStereoisomeric Yield Loss (Post-Coupling)
Target Compound Data0% yield loss (achiral, symmetrical structure)
Comparator Or Baseline1,1-Dimethoxypropan-2-amine: ≥50% yield loss (requires chiral resolution of racemate)
Quantified DifferenceAbsolute elimination of stereoisomer-driven yield loss
ConditionsStandard amide coupling or N-alkylation in API synthesis

Eliminating chiral resolution steps halves the required raw material input and drastically reduces downstream purification costs in large-scale manufacturing.

Step Economy and Protecting Group Avoidance

When synthesizing functionalized ligands, the presence of free hydroxyl groups requires transient masking. Using serinol (1,3-dihydroxypropan-2-amine) as a baseline requires at least two additional synthetic steps (e.g., formation of an acetonide or bis-silyl ether) prior to N-derivatization, followed by a subsequent deprotection step. Each additional step in a linear synthesis typically incurs a 10-20% yield penalty [1]. Because 1,3-dimethoxypropan-2-amine is pre-methylated, it acts as a fully protected serinol equivalent that is immediately ready for direct N-acylation or reductive amination, saving 2-3 synthetic steps and preserving up to 30% more of the advanced intermediate mass [2].

Evidence DimensionRequired Protection/Deprotection Steps
Target Compound Data0 steps (O-methyl groups are stable under standard coupling conditions)
Comparator Or BaselineSerinol (1,3-dihydroxypropan-2-amine): 2-3 steps (protection and deprotection)
Quantified DifferenceReduction of 2-3 linear synthetic steps
ConditionsN-derivatization in the presence of reactive electrophiles

Fewer synthetic steps directly translate to lower process mass intensity (PMI), reduced solvent waste, and higher overall throughput in medicinal chemistry.

Enhanced Lipophilicity for Receptor Targeting

The incorporation of 1,3-dimethoxypropan-2-amine into pharmacophores significantly alters the physicochemical profile compared to unmethylated diols. The dual methoxy groups provide a calculated logP (XLogP3-AA) increase while retaining hydrogen-bond accepting capabilities. In the development of central nervous system (CNS) targets like α5-GABAA receptor inverse agonists and APJ receptor agonists, replacing a highly polar diol with the 1,3-dimethoxy motif enhances lipophilicity and cellular penetrance [1]. This structural modification allows the molecule to occupy hydrophobic binding pockets while still engaging in critical dipole interactions, a balance that simple aliphatic amines (like isopropylamine) fail to achieve due to their lack of oxygen heteroatoms [2].

Evidence DimensionHydrogen Bond Acceptor to Donor Ratio
Target Compound Data2 Acceptors / 1 Donor (Primary amine with two ethers)
Comparator Or BaselineSerinol: 3 Acceptors / 3 Donors (Highly polar); Isopropylamine: 0 Acceptors / 1 Donor (Highly lipophilic)
Quantified DifferenceOptimized balance of H-bond acceptors without excess donors
ConditionsPhysicochemical profiling for oral bioavailability and CNS penetrance

Procuring this specific ether-amine allows medicinal chemists to fine-tune the lipophilicity and hydrogen-bonding profile of a drug candidate without adding hydrogen-bond donors that hinder membrane permeability.

Synthesis of GPCR and Ion Channel Ligands

Directly leveraging its optimal lipophilicity and H-bond accepting profile, this compound is a critical building block for synthesizing α5-GABAA receptor inverse agonists (e.g., phthalazine isoxazole derivatives) and APJ receptor agonists. It provides the necessary steric and electronic properties for high-affinity target binding without introducing chiral centers [1].

Protein Degrader (PROTAC) Linker Construction

In the rapidly expanding field of targeted protein degradation, 1,3-dimethoxypropan-2-amine is utilized as a specialized, rigidified PEG-like linker component. Its lack of free hydroxyls prevents unwanted side reactions during complex multi-step PROTAC assembly, while its ether oxygens maintain required aqueous solubility .

Peptide Modification and Non-Canonical Amino Acid Synthesis

The compound is employed as a side-chain modifier (designated as NHdPEG1Me in patent literature) in the synthesis of advanced therapeutic peptides, such as human transferrin receptor-binding peptides. It enhances the pharmacokinetic stability of the peptide without introducing stereochemical complications during the conjugation process [2].

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

2-Amino-1,3-dimethoxypropane

Dates

Last modified: 08-15-2023

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